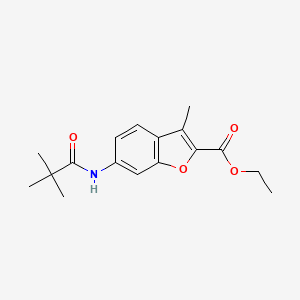

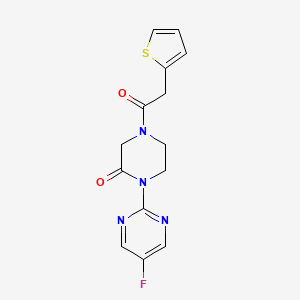

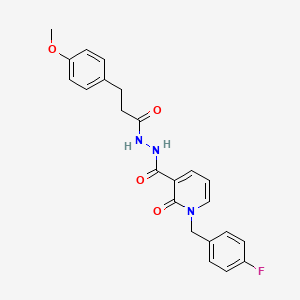

4-(Thiophen-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of this exact compound, there are general methods for the synthesis of thiophene derivatives. For instance, the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Applications De Recherche Scientifique

Anti-Cancer Activity

Research has indicated that certain derivatives of the compound exhibit significant in-vitro anticancer activity. Novel thiophenes and thiazoles containing a biologically active sulfone moiety, derived from reactions involving piperidin-1-ylsulfonyl phenyl, have shown promising results against human breast cancer cell lines. Notably, some compounds outperformed the reference drug Doxorubicin in efficacy, highlighting their potential as anti-breast cancer agents (Al-Said et al., 2011).

Synthesis and Structure-Activity Relationships

The versatility of sulfonamides, including those derived from 4-piperidin-1-yl-phenyl, has been explored in synthesizing various biologically active compounds. For example, the synthesis and evaluation of sulfonyl hydrazones, bearing piperidine derivatives, have shown notable antimicrobial and antioxidant activities. These findings underscore the potential of such compounds in medicinal chemistry, particularly in creating new therapeutic agents with specified activity profiles (Karaman et al., 2016).

Antimicrobial and Antihypertensive Evaluation

Derivatives of 4-(Thiophen-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine have been investigated for their antimicrobial and antihypertensive properties. New hybrids of sulfonamide/thiourea were synthesized, showing significant antihypertensive activity in vivo, comparable or superior to standard drugs like Nifedipine. These studies highlight the compound's potential in developing new treatments for hypertension (Ismail et al., 2021).

Chemical Synthesis and Applications

The compound and its derivatives have been synthesized and studied for their potential in various chemical and pharmaceutical applications. For instance, the synthesis of 1-benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride represents a potent combination for converting thioglycosides to glycosyl triflates, demonstrating its utility in the formation of diverse glycosidic linkages. This showcases the compound's relevance in synthetic chemistry, particularly in glycoscience (Crich & Smith, 2001).

Safety and Hazards

The specific safety and hazards information for this compound is not available in the retrieved sources. It’s important to note that this compound is not intended for human or veterinary use and is for research use only.

Orientations Futures

One potential future direction could be the exploration of this compound in the context of electrochromic devices. For instance, 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically and their electrochromic behaviors were characterized . This work provides novel insights for the appropriate design of high transmittance change and high efficient multi-colored electrochromic polymers .

Propriétés

IUPAC Name |

4-thiophen-3-yl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO3S2/c17-16(18,19)23-14-1-3-15(4-2-14)25(21,22)20-8-5-12(6-9-20)13-7-10-24-11-13/h1-4,7,10-12H,5-6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKHURLJVGMREP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

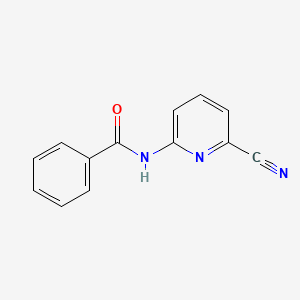

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2750301.png)

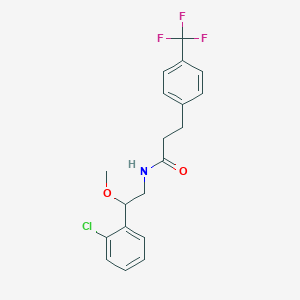

![tert-butyl 4-[5-(2-thienyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B2750302.png)

![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine](/img/structure/B2750316.png)